

8-Fluoroisoquinolin-5-amine CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-Fluoroisoquinolin-5-amine**

Cat. No.: **B1439149**

[Get Quote](#)

An In-depth Technical Guide to **8-Fluoroisoquinolin-5-amine**: A Key Building Block in Modern Drug Discovery

Introduction

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[\[1\]](#)[\[2\]](#) From the anti-cancer potential of marine natural products like Ecteinascidin 743 to the development of novel chemotherapeutics, the isoquinoline framework offers a versatile platform for drug design.[\[1\]](#)[\[2\]](#) This guide focuses on a specific, functionalized derivative: **8-Fluoroisoquinolin-5-amine**. The strategic placement of a fluorine atom and an amino group on the isoquinoline core imparts unique physicochemical and pharmacological properties, making it a valuable building block for researchers and drug development professionals. This document provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety considerations.

Compound Identification and Molecular Structure

8-Fluoroisoquinolin-5-amine is a heterocyclic aromatic compound. Its core identity is defined by a unique CAS Registry Number, ensuring unambiguous identification in chemical databases and literature.

Table 1: Core Identifiers for **8-Fluoroisoquinolin-5-amine**

Identifier	Value	Source
CAS Number	608515-47-5	[3] [4]
Molecular Formula	C ₉ H ₇ FN ₂	[4]
Molecular Weight	162.16 g/mol	[4]
IUPAC Name	8-fluoroisoquinolin-5-amine	[4]
Canonical SMILES	C1=CN=C2C(=C1)C(=CC=C2F)N	

The structure consists of a bicyclic system where a benzene ring is fused to a pyridine ring. The amine group (-NH₂) is located at position 5, and the fluorine atom (-F) is at position 8.

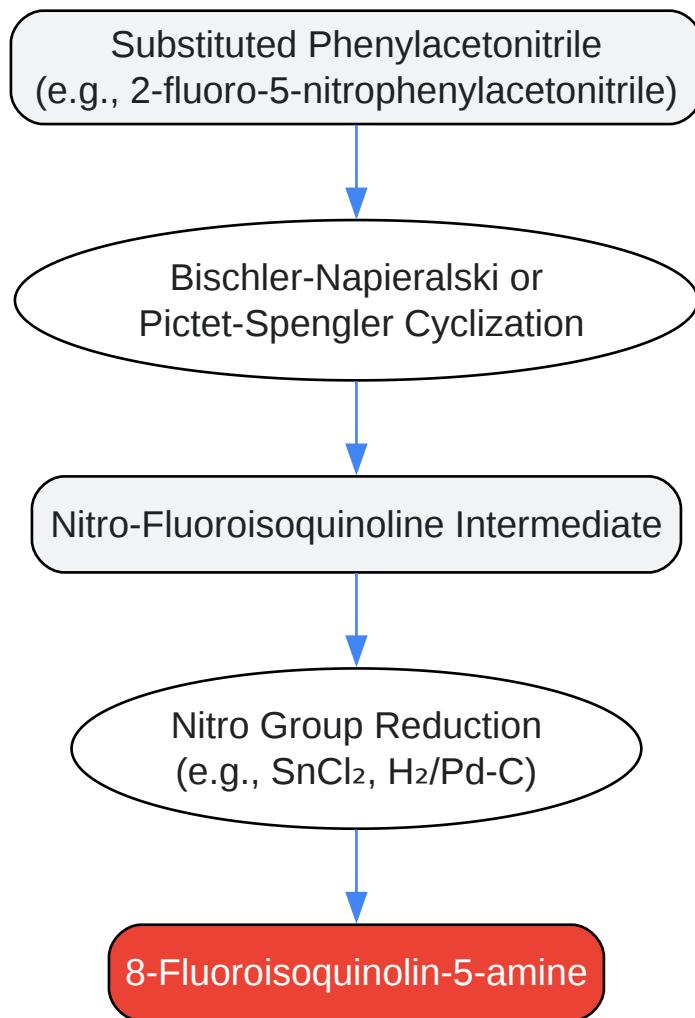
Figure 1: 2D representation of **8-Fluoroisoquinolin-5-amine**.

Physicochemical Properties

The physicochemical properties of **8-Fluoroisoquinolin-5-amine** are critical for its handling, storage, and application in synthetic chemistry. The presence of the fluorine atom can influence properties such as lipophilicity, metabolic stability, and binding interactions, while the amine group provides a key handle for further chemical modification.

Table 2: Physicochemical Data

Property	Value	Notes
Physical State	Solid	Typically supplied as a crystalline solid.
Appearance	White, Beige, or Pale Yellow	Based on data for related isoquinolines. [5]
Storage	Sealed in dry, Room Temperature	Recommended to prevent degradation. [4]
Solubility	Moderately soluble in ethanol and methanol	Inferred from related compounds like 8-fluoroisoquinolin-1-amine. [6]


Note: Experimental data such as melting point, boiling point, and vapor pressure are not readily available in the public domain and should be determined empirically or consulted from a specific supplier's Certificate of Analysis.

Synthesis and Reactivity

The synthesis of substituted isoquinolines is a well-established field in organic chemistry. While a specific, published protocol for **8-Fluoroisoquinolin-5-amine** is not detailed in the provided search results, a plausible synthetic strategy can be designed based on known transformations of the isoquinoline core.

A common approach involves the construction of a functionalized isoquinoline followed by the introduction of the amino and fluoro groups. For instance, a synthetic route could begin with the nitration and halogenation of an isoquinoline precursor, followed by reduction of the nitro group and nucleophilic aromatic substitution or a Sandmeyer-type reaction to introduce the fluorine.

A key intermediate in the synthesis of related compounds is 8-fluoro-3,4-dihydroisoquinoline, which can be prepared via a directed ortho-lithiation reaction.^{[7][8]} This intermediate can then undergo further transformations, such as fluorine-amine exchange, to yield 8-amino derivatives.
^{[7][8]}

[Click to download full resolution via product page](#)

Figure 2: A generalized synthetic workflow for substituted isoquinolines.

The amine group at the C-5 position is a versatile functional handle. It can undergo a wide range of reactions, including:

- Acylation/Sulfonylation: To form amides and sulfonamides, which are common motifs in bioactive molecules.
- Diazotization: To create a diazonium salt, which can be converted into various other functional groups (e.g., -OH, -Cl, -Br).
- Buchwald-Hartwig or Ullmann Coupling: To form C-N bonds with various aryl or alkyl partners.

Applications in Research and Drug Discovery

The 8-aminoquinoline scaffold is of significant interest due to its ability to chelate metal ions and its inherent antioxidant properties.^[9] These characteristics are crucial in the context of neurodegenerative diseases, where metal dyshomeostasis and oxidative stress are common pathological hallmarks.^[9] The incorporation of **8-Fluoroisoquinolin-5-amine** into drug candidates can leverage these benefits.

Key Application Areas:

- Central Nervous System (CNS) Drug Candidates: Isoquinoline derivatives are being explored as potential treatments for CNS disorders.^[8] The fluorine atom in **8-Fluoroisoquinolin-5-amine** can enhance blood-brain barrier penetration and improve metabolic stability, which are critical parameters for CNS-acting drugs.
- Anticancer Agents: The isoquinoline core is found in numerous compounds with antiproliferative effects.^[1] These compounds can act through various mechanisms, including the inhibition of kinases (e.g., PI3K/Akt/mTOR pathway), topoisomerase, or microtubule polymerization.^[1] **8-Fluoroisoquinolin-5-amine** serves as a valuable starting material for creating libraries of novel isoquinolines to screen for anticancer activity.
- Antimicrobial and Antiviral Agents: The 8-hydroxyquinoline (8-HQ) nucleus, structurally related to the 8-aminoquinoline core, exhibits a wide range of antimicrobial, antifungal, and antiviral activities.^{[10][11]} Derivatives of **8-Fluoroisoquinolin-5-amine** could be synthesized and tested as novel anti-infective agents, potentially addressing the challenge of drug-resistant pathogens.
- Fluorescent Probes and Sensors: The inherent fluorescence of the isoquinoline scaffold makes its derivatives suitable for use as building blocks in the creation of fluorescent sensors for detecting specific analytes.^[6]

The fluorine substituent is particularly advantageous in drug design. It can modulate the pKa of the nearby amine group, influence conformation, and form favorable hydrogen bonds or dipole interactions with biological targets, often leading to enhanced binding affinity and selectivity.

Safety and Handling

As a research chemical, **8-Fluoroisoquinolin-5-amine** must be handled with appropriate care in a controlled laboratory setting. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not publicly available from the search results, general precautions for related aromatic amines and fluorinated heterocyclic compounds should be strictly followed.

General Safety Recommendations:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[12]
- Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[13]
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[13][14]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14]
Store locked up.[5][13]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.[5]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
 - Inhalation: Remove person to fresh air and keep comfortable for breathing.[13]
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][13]

Hazard Profile (Inferred from Related Compounds): Based on data for compounds like 8-aminoquinoline and other substituted isoquinolines, this chemical may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13][14] It is imperative to consult the specific SDS provided by the supplier before use.

Conclusion

8-Fluoroisoquinolin-5-amine is a strategically designed chemical building block with significant potential in medicinal chemistry and materials science. Its unique combination of a privileged isoquinoline scaffold with a reactive amine handle and a modulating fluorine atom makes it an attractive starting point for the synthesis of novel compounds targeting a range of diseases, from cancer to neurodegenerative disorders. As research into functionalized heterocyclic compounds continues to expand, the utility of **8-Fluoroisoquinolin-5-amine** in the development of next-generation therapeutics is poised to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 608515-47-5|8-Fluoroisoquinolin-5-amine|BLD Pharm [bldpharm.com]
- 4. 8-Fluoroisoquinolin-5-amine - CAS:608515-47-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. chemshuttle.com [chemshuttle.com]
- 7. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [8-Fluoroisoquinolin-5-amine CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1439149#8-fluoroisoquinolin-5-amine-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com